molecular formula C9H10BrClFN B1377356 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1432679-94-1

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1377356
CAS No.: 1432679-94-1
M. Wt: 266.54 g/mol
InChI Key: YXMGIICHJFYOAG-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C₉H₁₀BrClFN It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination and fluorination of tetrahydroisoquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a building block for the synthesis of more complex molecules. It is used in the development of novel compounds with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to natural alkaloids makes it a candidate for drug development and biological research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, influencing biological pathways relevant to various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-8-fluoro-3,4-dihydroisoquinoline

Comparison: Compared to its analogs, 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring. This dual substitution can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGIICHJFYOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-94-1
Record name 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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